6-O-alpha-D-Galactopyranosyl-D-glucose
Overview
Description
6-O-alpha-D-Galactopyranosyl-D-glucose, also known as melibiose, is a disaccharide composed of galactose and glucose. It is naturally occurring and can be found in various plants and microorganisms. This compound is of significant interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-O-alpha-D-Galactopyranosyl-D-glucose can be synthesized through enzymatic or chemical methods. One common method involves the enzymatic hydrolysis of raffinose, a trisaccharide, using the enzyme alpha-galactosidase. This reaction typically occurs under mild conditions, such as a pH of 4.5-5.5 and a temperature of 30-40°C .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as beet molasses or soybean meal, followed by purification processes like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-O-alpha-D-Galactopyranosyl-D-glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding acids.
Reduction: Reduction reactions can convert it into sugar alcohols.
Substitution: It can participate in glycosylation reactions to form glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogenation are typical methods.
Substitution: Glycosylation reactions often use catalysts like silver carbonate or Lewis acids.
Major Products:
Oxidation: Produces galactaric acid and glucaric acid.
Reduction: Yields sugar alcohols like galactitol and glucitol.
Substitution: Forms various glycosides depending on the substituent used.
Scientific Research Applications
6-O-alpha-D-Galactopyranosyl-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies and as a standard in chromatography.
Biology: Serves as a carbon source in microbial growth media and in studies of carbohydrate metabolism.
Medicine: Investigated for its prebiotic effects and potential benefits in gut health.
Industry: Utilized in the production of biofuels and as a sweetener in food products.
Mechanism of Action
The mechanism of action of 6-O-alpha-D-Galactopyranosyl-D-glucose involves its metabolism by specific enzymes. In the gut, it is hydrolyzed by alpha-galactosidase into galactose and glucose, which are then absorbed and utilized by the body. This compound also acts as a prebiotic, promoting the growth of beneficial gut bacteria .
Comparison with Similar Compounds
Lactose: Composed of galactose and glucose but linked by a beta-1,4-glycosidic bond.
Sucrose: Composed of glucose and fructose, commonly used as a sweetener.
Raffinose: A trisaccharide containing galactose, glucose, and fructose.
Uniqueness: 6-O-alpha-D-Galactopyranosyl-D-glucose is unique due to its alpha-1,6-glycosidic bond, which influences its enzymatic hydrolysis and prebiotic properties. Unlike lactose, it is not commonly found in mammalian milk but is prevalent in plant sources .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4;/h3-20H,1-2H2;1H2/t3-,4-,5+,6-,7+,8+,9-,10-,11-,12+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFAEJSLSYUKCO-OFGGXUQXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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